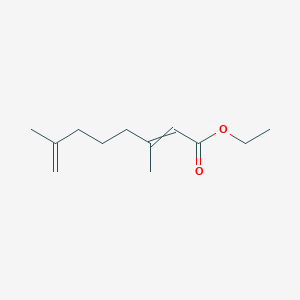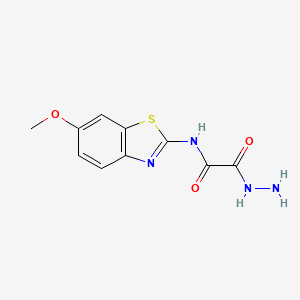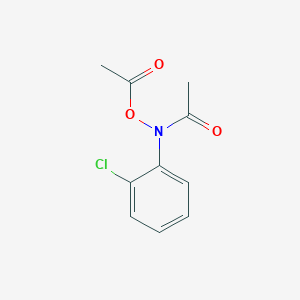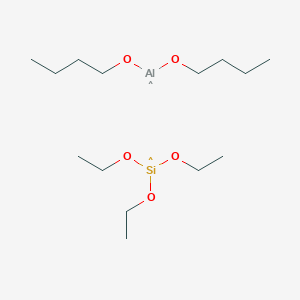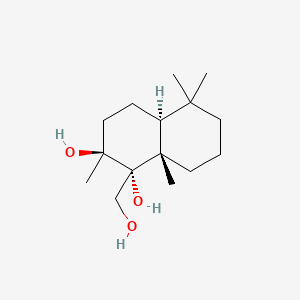
Isoalbrassitriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoalbrassitriol is a sesquiterpene compound that is produced by the fungus Alternaria brassicae. This compound is part of a group of metabolites that play a significant role in the pathogenesis of the fungus, contributing to its virulence and ability to infect host plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoalbrassitriol typically involves the cultivation of Alternaria brassicae in a controlled environment. The fungus is grown in liquid still culture, where it produces various metabolites, including this compound . The specific conditions for the synthesis include maintaining an optimal temperature and pH level to ensure maximum yield of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar approach to its synthetic preparation. Large-scale fermentation processes are employed, where the fungus is cultivated in bioreactors. The conditions are carefully monitored and controlled to optimize the production of this compound. After the fermentation process, the compound is extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Isoalbrassitriol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen from this compound results in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound.
Aplicaciones Científicas De Investigación
Isoalbrassitriol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of sesquiterpenes and their derivatives.
Biology: this compound is studied for its role in the pathogenesis of Alternaria brassicae and its interaction with host plants.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Mecanismo De Acción
The mechanism of action of isoalbrassitriol involves its interaction with specific molecular targets in the host plant. It disrupts the normal physiological processes of the plant, leading to cell damage and death. The compound targets various pathways involved in plant defense mechanisms, making the host more susceptible to infection by Alternaria brassicae .
Comparación Con Compuestos Similares
Isoalbrassitriol is similar to other sesquiterpenes produced by Alternaria brassicae, such as deoxyuvidin and brassicadiol. this compound is unique in its specific structure and biological activity. It has distinct chemical properties that differentiate it from other similar compounds, making it a valuable subject of study in various scientific fields .
Similar Compounds
- Deoxyuvidin
- Brassicadiol
- Albrassitriol
These compounds share structural similarities with this compound but differ in their specific chemical configurations and biological activities .
Propiedades
Número CAS |
110538-22-2 |
|---|---|
Fórmula molecular |
C15H28O3 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
(1R,2S,4aS,8aS)-1-(hydroxymethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C15H28O3/c1-12(2)7-5-8-13(3)11(12)6-9-14(4,17)15(13,18)10-16/h11,16-18H,5-10H2,1-4H3/t11-,13-,14-,15-/m0/s1 |
Clave InChI |
BYRITOMZXUTYAC-MXAVVETBSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC[C@]([C@@]2(CO)O)(C)O)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC(C2(CO)O)(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
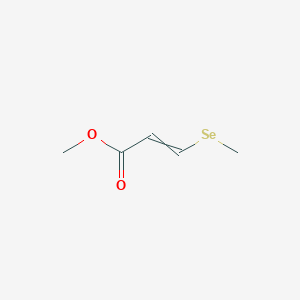
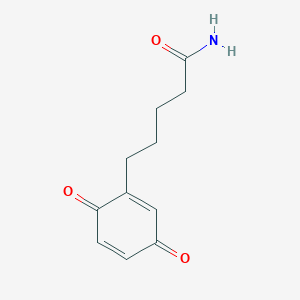
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
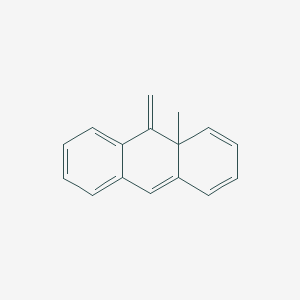
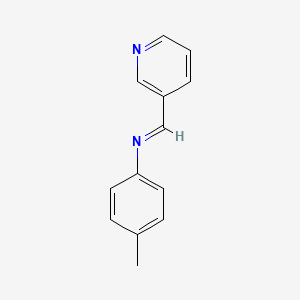

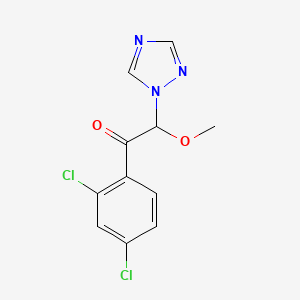

![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
